molecular formula C9H11BrClNO2 B6607102 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride CAS No. 1435972-35-2

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B6607102
CAS No.: 1435972-35-2
M. Wt: 280.54 g/mol
InChI Key: HDHZBSFGQHTVCW-UHFFFAOYSA-N
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Description

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride typically involves the bromination of 4-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting bromo compound is then reacted with an amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride
  • 2-bromo-1-(4-methoxyphenyl)ethanone
  • 3-bromo-4-methoxybenzaldehyde

Uniqueness

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a bromo group on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-(3-bromo-4-methoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZBSFGQHTVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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